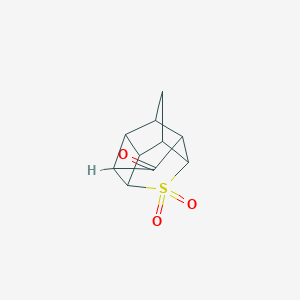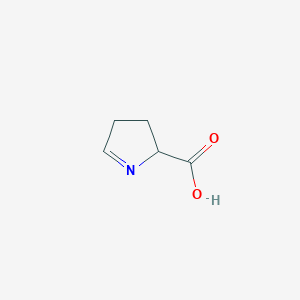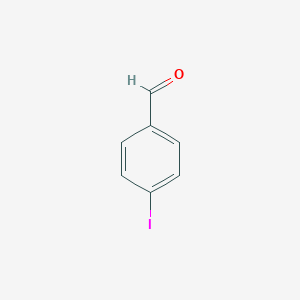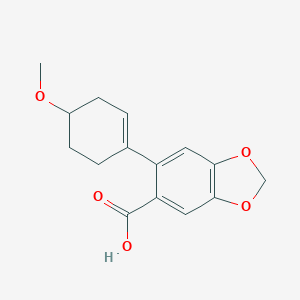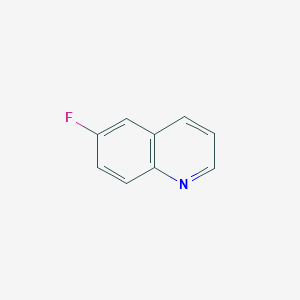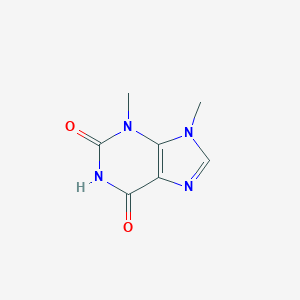
3,9-二甲基黄嘌呤
描述
3,9-Dimethylxanthine, also known as 2,6-dihydroxy-3,9-dimethylpurine, is a xanthine derivative. It is a methylxanthine compound, structurally related to caffeine, theobromine, and theophylline. This compound is known for its biological activity, particularly its role as an activator of ryanodine receptors .
科学研究应用
3,9-Dimethylxanthine has several scientific research applications:
Chemistry: It is used as a model compound to study the electrochemical behavior of xanthine derivatives.
作用机制
Target of Action
3,9-Dimethylxanthine, also known as Theophylline, primarily targets the adenosine receptors and phosphodiesterase enzymes . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction . Phosphodiesterase enzymes are involved in the breakdown of cyclic AMP, a molecule that plays a significant role in many biological processes .
Mode of Action
3,9-Dimethylxanthine acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to an increase in cyclic AMP levels . As an adenosine receptor blocker, it prevents adenosine from binding to its receptors, thereby inhibiting the actions of adenosine .
Biochemical Pathways
The compound affects the adenosine signaling pathway and the cyclic AMP pathway . By blocking adenosine receptors, it inhibits the actions of adenosine, which can have various downstream effects depending on the specific cell type and the specific adenosine receptor involved . By inhibiting phosphodiesterase and thereby increasing cyclic AMP levels, it can affect various processes regulated by cyclic AMP .
Pharmacokinetics
The pharmacokinetics of 3,9-Dimethylxanthine involve its absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized by the liver, with less than 2% of the administered compound excreted unchanged in human urine . Its elimination can be affected by various factors, including age, gender, pregnancy, obesity, diseases, smoking, and drug interactions .
Result of Action
The action of 3,9-Dimethylxanthine results in bronchial dilation , smooth muscle relaxation , and central nervous system stimulation . These effects make it useful in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action, efficacy, and stability of 3,9-Dimethylxanthine can be influenced by various environmental factors. For example, factors like pH can affect its electrochemical oxidation . Additionally, factors like diet and lifestyle can influence its pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
3,9-Dimethylxanthine interacts with various enzymes and proteins. It has been reported to activate the ryanodine receptor (RY), a class of intracellular calcium channels in various types of cells .
Cellular Effects
3,9-Dimethylxanthine has been reported to stimulate the process of excitation coupling in muscle cells, augment the excitability of neurons, and thus their capacity to release neurotransmitters . It may also improve their survival .
Molecular Mechanism
The mechanism of action of 3,9-Dimethylxanthine involves its interaction with the ryanodine receptor (RY). It activates the RY, which plays a crucial role in the regulation of intracellular calcium ion concentration .
Temporal Effects in Laboratory Settings
The electrochemical oxidation of 3,9-Dimethylxanthine has been studied in the pH range 3.0–10.8 at a stationary pyrolytic graphite electrode . This suggests that the effects of this compound can change over time under certain conditions.
Metabolic Pathways
3,9-Dimethylxanthine is involved in the purine metabolism pathway . It is a product of the N-demethylation of theobromine .
Transport and Distribution
Like other xanthines, it is likely to be distributed throughout the body fluids and cross all biological membranes .
准备方法
Synthetic Routes and Reaction Conditions: 3,9-Dimethylxanthine can be synthesized through various chemical reactions. One method involves the reaction of 1-methyl-5-(methylamino)-imidazole-4-carboxamide with ethyl chloroformate in an acetate buffer (pH 5), followed by the reaction with aqueous sodium hydroxide . This method yields 3,9-Dimethylxanthine with high purity.
Industrial Production Methods: Industrial production of 3,9-Dimethylxanthine typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions: 3,9-Dimethylxanthine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The electrochemical oxidation of 3,9-Dimethylxanthine has been studied at stationary pyrolytic graphite electrodes in the pH range of 3.0 to 10.8.
Reduction and Substitution: Specific conditions and reagents for reduction and substitution reactions are less commonly reported but can involve typical reducing agents and nucleophiles.
Major Products: The major products formed from the oxidation of 3,9-Dimethylxanthine include various oxidized derivatives, which are dependent on the pH and specific reaction conditions .
相似化合物的比较
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Comparison:
- Caffeine: Known for its stimulant effects on the central nervous system, caffeine is more potent in terms of its psychoactive properties compared to 3,9-Dimethylxanthine .
- Theobromine: Primarily found in cacao, theobromine has milder stimulant effects and is used as a bronchodilator and vasodilator .
- Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease, theophylline has a similar mechanism of action involving phosphodiesterase inhibition and adenosine receptor antagonism .
3,9-Dimethylxanthine is unique in its specific activation of ryanodine receptors, which distinguishes it from other methylxanthines that primarily act through adenosine receptor antagonism and phosphodiesterase inhibition.
属性
IUPAC Name |
3,9-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOWZFHIJSYJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166410 | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-08-8 | |
| Record name | 3,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 3,9-dimethylxanthine and how does it relate to its classification as a purine derivative?
A: 3,9-Dimethylxanthine is a purine derivative, meaning its core structure consists of a pyrimidine ring fused to an imidazole ring. As the name suggests, it has two methyl groups attached to the purine core at positions 3 and 9. []
Q2: How does the presence of methyl groups at positions 3 and 9 in 3,9-dimethylxanthine influence its chemical reactivity compared to unsubstituted xanthine?
A: The methyl groups in 3,9-dimethylxanthine, being electron-donating groups, significantly influence its reactivity. For instance, they impact the electrochemical oxidation mechanism compared to unsubstituted xanthine. [] In reactions with nucleophiles, the methyl groups can hinder or alter the reaction pathway. For example, while 8-bromoxanthine readily undergoes nucleophilic substitution with amines, the corresponding reactions with 8-bromo-3,9-dimethylxanthine require harsher conditions and can lead to rearrangements. []
Q3: How do the tautomeric forms of 3,9-dimethylxanthine compare to those of other methylated xanthines?
A: NMR studies indicate that in aqueous solution, 3,9-dimethylxanthine predominantly exists in a tautomeric form where the N(7) hydrogen is present. This contrasts with xanthines possessing an unsubstituted imidazole ring, which primarily exist as the N(7)H tautomers. Additionally, the steric hindrance from the two methyl groups in 3,9-dimethylxanthine leads to a downfield shift of both methyl signals in NMR spectra. []
Q4: Can 3,9-dimethylxanthine bind to polyadenylic acid (poly(A)) like some other xanthine derivatives?
A: Unlike some other xanthine derivatives like 3-methylxanthine, 3,9-dimethylxanthine does not exhibit significant interaction with poly(A). This suggests that the specific position of methyl groups on the xanthine ring plays a crucial role in determining binding affinity with polynucleotides. []
Q5: What synthetic routes are available for the preparation of 3,9-dimethylxanthine and its derivatives?
A: 3,9-Dimethylxanthine and its derivatives can be synthesized through various routes. One approach involves using 1-methyl-6-chlorouracil as a starting material, followed by a series of nucleophilic reactions, nitrosation, reduction, formylation, and finally, dehydrocyclization. [, ] Another method involves the dehydrocyclization of 5-arylamido-1-methyl-6-methylaminouracils. []
Q6: Are there any reported biological activities associated with 3,9-dimethylxanthine?
A: While 3,9-dimethylxanthine itself hasn't been extensively studied for its biological activities, research indicates that it can enhance the effects of forskolin, an activator of adenylyl cyclase, in glucose-stimulated beta cells. This suggests a potential role in modulating intracellular signaling pathways. []
Q7: What analytical techniques are typically employed for the characterization and quantification of 3,9-dimethylxanthine?
A: NMR spectroscopy plays a crucial role in identifying and characterizing 3,9-dimethylxanthine, especially in differentiating it from other methylated xanthine derivatives. [] Additionally, techniques like UV spectroscopy are helpful in studying its ionization processes. [] Electrochemical methods, particularly those involving pyrolytic graphite electrodes, are valuable for investigating the oxidation behavior of 3,9-dimethylxanthine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


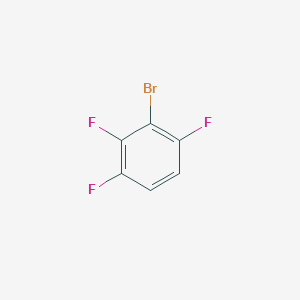

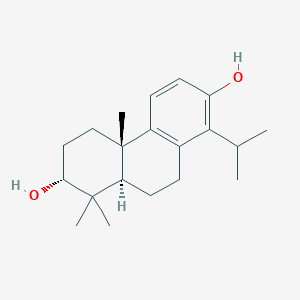
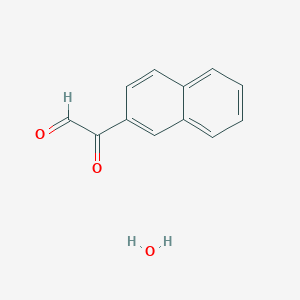
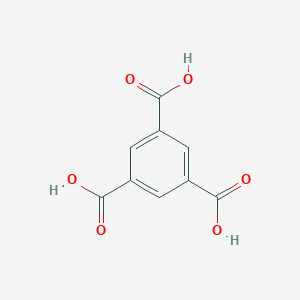
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)


